molecular formula C8H8N2O2S B1422280 6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 502649-08-3

6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B1422280
CAS RN: 502649-08-3
M. Wt: 196.23 g/mol
InChI Key: POPVVTFLBAWPMC-UHFFFAOYSA-N
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Description

“6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is 1S/C8H8N2O2S/c1-2-4-3-5-6 (11)9-8 (12)10-7 (5)13-4/h3H,2H2,1H3, (H2,9,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Drug Discovery and Development

6-ethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione: has potential applications in the field of drug discovery. Its structural similarity to other pyrimidine diones, which are known to possess various biological activities, makes it a candidate for the synthesis of new pharmaceutical compounds . Researchers can modify the core structure to develop new drugs with potential therapeutic effects.

Material Science

This compound may also find applications in material science due to its unique chemical properties. The thieno[2,3-d]pyrimidine scaffold can be utilized to create novel materials with specific electronic or photonic properties, which could be useful in developing new sensors or semiconductors.

Biological Activity Studies

The thieno[2,3-d]pyrimidine moiety is present in compounds that exhibit a range of biological activities. As such, 6-ethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione could be used as a starting point for the synthesis of molecules to study their interaction with biological targets, potentially leading to the discovery of new biological pathways or drug targets .

Chemical Synthesis

In synthetic chemistry, this compound can serve as a versatile intermediate. It can undergo various chemical reactions to produce a wide array of derivatives, allowing chemists to explore new synthetic routes and create complex molecules with potential applications across different fields of chemistry .

Agricultural Chemistry

Derivatives of thieno[2,3-d]pyrimidine have been explored for their use in agriculture. By modifying the 6-ethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione structure, researchers can develop new agrochemicals such as pesticides or herbicides, which could help in improving crop protection and yield .

Analytical Chemistry

Due to its distinct chemical structure, 6-ethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione can be used as a standard or reference compound in analytical chemistry. It could be employed in the calibration of instruments or in the development of new analytical methods for detecting similar compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-ethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-4-3-5-6(11)9-8(12)10-7(5)13-4/h3H,2H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVVTFLBAWPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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